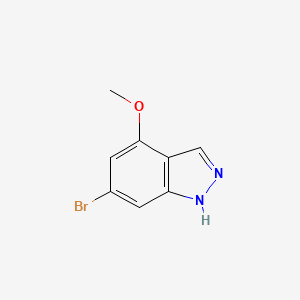

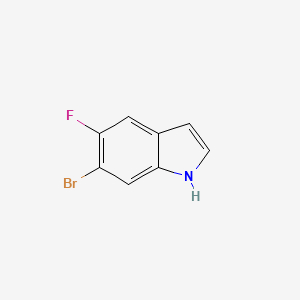

![molecular formula C7H14ClN B1291891 3-アザビシクロ[3.2.1]オクタン塩酸塩 CAS No. 20969-02-2](/img/structure/B1291891.png)

3-アザビシクロ[3.2.1]オクタン塩酸塩

概要

説明

3-Azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Azabicyclo[3.2.1]octane hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Azabicyclo[3.2.1]octane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.2.1]octane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

トロパンアルカロイドの合成

3-アザビシクロ[3.2.1]オクタン塩酸塩: は、トロパンアルカロイドの合成における重要な中間体です 。これらのアルカロイドは、幅広い生物活性を持っており、医薬品化学において重要な関心を集めています。これらの化合物の中心となる8-アザビシクロ[3.2.1]オクタン骨格のエナンチオ選択的構築は、この構造を含む天然物や医薬品の合成における重要なステップです。

有機合成

この化合物は、有機合成における重要な原料および中間体として役立ちます 。合成された分子に立体配座安定性を付与できる剛直な二環式構造により、複雑な分子の構築における役割は重要です。

農薬研究

農薬研究では、3-アザビシクロ[3.2.1]オクタン塩酸塩は、殺虫剤や除草剤として作用する新規化合物の開発に使用されています 。その二環式構造は、害虫や雑草の特定の生物学的標的に作用するように設計された分子によく組み込まれています。

製薬開発

製薬業界では、この化合物を用いて新しい治療薬を開発しています 。その構造的特徴により、様々な病気に対して潜在的な活性を有する薬剤の設計のための貴重な骨格となっています。

染料分野

染料分野の中間体として、3-アザビシクロ[3.2.1]オクタン塩酸塩は、複雑な染料の合成に貢献しています 。この化合物の独特な化学的特性は、生成される染料の色と安定性に影響を与える可能性があります。

立体選択的合成

分子の立体選択的合成は、目的のキラリティを持つ化合物を製造するための重要な側面です。3-アザビシクロ[3.2.1]オクタン塩酸塩は、原子の正しい三次元配置を達成するために高い立体化学的制御を必要とする方法論で使用されています .

Safety and Hazards

- MSDS : Link to MSDS

作用機序

Target of Action

The 3-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 3-Azabicyclo[32It is known that the compound interacts with its targets in a manner that leads to changes in biological activity .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[32It is known that the compound is a key synthetic intermediate in several total syntheses .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[32Preliminary bioassay results showed that targeted compounds exhibited good nematicidal activities against Meloidogyne incognita .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Azabicyclo[3.2.1]octane hydrochloride. For example, the formation of dust and aerosols should be avoided as it may result in the formation of combustible dusts .

生化学分析

Biochemical Properties

3-Azabicyclo[3.2.1]octane hydrochloride plays a crucial role in several biochemical reactions due to its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors, which are involved in pain regulation and mood modulation . Additionally, its rigid bicyclic backbone provides stability and specificity in binding interactions, making it a valuable tool in medicinal chemistry.

Cellular Effects

The effects of 3-Azabicyclo[3.2.1]octane hydrochloride on cellular processes are diverse and significant. It has been reported to exhibit cytotoxic activity on different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, its interaction with κ-opioid receptors can lead to changes in downstream signaling pathways, ultimately impacting cell survival and proliferation.

Molecular Mechanism

At the molecular level, 3-Azabicyclo[3.2.1]octane hydrochloride exerts its effects through specific binding interactions with biomolecules. Its agonist activity at κ-opioid receptors involves binding to the receptor’s active site, leading to receptor activation and subsequent signal transduction . This activation can result in the inhibition or activation of various enzymes and changes in gene expression, contributing to the compound’s overall biological effects. The rigid structure of 3-Azabicyclo[3.2.1]octane hydrochloride enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azabicyclo[3.2.1]octane hydrochloride can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that prolonged exposure to 3-Azabicyclo[3.2.1]octane hydrochloride can lead to sustained changes in cell signaling and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 3-Azabicyclo[3.2.1]octane hydrochloride in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and mood enhancement, through its interaction with κ-opioid receptors . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for optimizing the therapeutic potential of 3-Azabicyclo[3.2.1]octane hydrochloride while minimizing adverse outcomes.

Metabolic Pathways

3-Azabicyclo[3.2.1]octane hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological effects . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 3-Azabicyclo[3.2.1]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . Understanding the transport mechanisms is essential for optimizing the delivery and therapeutic potential of 3-Azabicyclo[3.2.1]octane hydrochloride in various biological contexts.

Subcellular Localization

The subcellular localization of 3-Azabicyclo[3.2.1]octane hydrochloride can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, influencing its interactions with biomolecules and its overall biological effects . Studying the subcellular localization of 3-Azabicyclo[3.2.1]octane hydrochloride can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOOHTXASHKGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20969-02-2 | |

| Record name | 3-azabicyclo[3.2.1]octane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the improved synthesis method for 3-Azabicyclo[3.2.1]octane hydrochloride described in the research?

A1: The research article highlights the use of hydrazoic acid with concentrated sulfuric acid and phosphorus pentoxide in the Schmidt reaction of norcamphor []. This modification leads to an improved yield of the lactam, which is then reduced to 3-Azabicyclo[3.2.1]octane using lithium aluminum hydride. This improved synthesis is valuable as it provides a more efficient route to obtain the target compound, which can be further used to synthesize potentially bioactive molecules like the phenothiazine derivatives mentioned in the study.

Q2: Why is the synthesis of phenothiazine derivatives of 3-Azabicyclo[3.2.1]octane of interest?

A2: While the research itself doesn't delve into the specific applications of these derivatives, phenothiazines are a class of compounds known for their diverse biological activities. These include antipsychotic, antiemetic, and antihistaminic properties []. By attaching the 3-Azabicyclo[3.2.1]octane moiety to the phenothiazine core, the researchers aimed to potentially create novel compounds with altered pharmacological profiles. This could be due to changes in factors like receptor binding affinity, lipophilicity, or metabolic stability. Further research would be needed to evaluate the specific activities and properties of these synthesized derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。